2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which are notable for their diverse biological activities. This compound features a bromine atom and a carboxylic acid functional group, making it significant in medicinal chemistry due to its potential therapeutic applications. The compound is classified under thiadiazole derivatives, which are known for their antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide typically involves several key steps:
The entire process may involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
The molecular structure of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide can be described as follows:
The chemical reactivity of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide allows it to participate in various chemical reactions:
These reactions are crucial for the development of derivatives with enhanced biological activities .
The mechanism of action for compounds like 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide often involves interaction with biological targets such as enzymes or receptors:
The scientific uses of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide are diverse:
The imidazo[2,1-b][1,3,4]thiadiazole scaffold emerged as a structurally distinct heterocyclic system in the 1950s, marking a significant advancement in nitrogen-sulfur fused ring chemistry. Early synthetic efforts focused on the cyclocondensation of 2-amino-1,3,4-thiadiazoles with α-halocarbonyl compounds, providing access to the parent bicyclic framework. This foundational methodology enabled systematic exploration of the ring system’s reactivity and potential biological relevance [10]. The intrinsic electronic asymmetry of the scaffold – arising from the juxtaposition of electron-rich imidazole and electron-deficient thiadiazole moieties – immediately distinguished it as a promising pharmacophore for medicinal chemistry applications. Pioneering studies in the late 20th century established its capacity to serve as a purine isostere, facilitating interactions with biological targets involved in nucleotide metabolism and signaling pathways [5].
The strategic incorporation of bromine at the C2 position, exemplified by the synthesis of 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid (CAS 1373253-24-7), represented a critical evolution in the scaffold’s chemical diversification [9]. Bromination conferred distinct advantages: the bromine atom’s substantial steric footprint and electron-withdrawing character profoundly altered the compound’s electronic distribution, while simultaneously providing a versatile handle for further derivatization via cross-coupling reactions. This modification significantly expanded the accessible chemical space around this heterocyclic core, enabling the synthesis of structurally complex analogs for structure-activity relationship studies. The subsequent development of the hydrobromide salt form (CAS 2232877-38-0) addressed critical physicochemical limitations, enhancing crystallinity and stability for practical handling and biological evaluation [2] [3].
Table 1: Historical Development Timeline of Key Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1950s | Initial synthesis of unsubstituted imidazo[2,1-b][1,3,4]thiadiazole | Establishment of core synthetic methodology via cyclocondensation |
Late 20th Century | Exploration as purine isostere | Recognition of biological relevance for nucleotide mimicry |
Early 21st Century | Introduction of C2-bromination (e.g., 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid) | Enabled advanced derivatization via cross-coupling; modified electronic properties |
~2010s | Salt formation (Hydrobromide salt, CAS 2232877-38-0) | Improved physicochemical properties (crystallinity, stability) for research |
Bromination at the C2 position of the imidazo[2,1-b][1,3,4]thiadiazole ring induces profound electronic and steric alterations that fundamentally redefine the scaffold’s chemical behavior. The bromine atom, with its high electronegativity (Pauling scale: 2.96) and substantial van der Waals radius (185 pm), exerts both inductive (−I) and mesomeric (−M) effects. This depletes electron density from the adjacent thiadiazole ring, enhancing its inherent π-deficiency. Consequently, the electron-deficient character of the thiadiazole subunit intensifies, while the imidazole ring retains its π-excessive nature, amplifying the internal electronic polarization across the fused system [7] [8]. This polarization creates regions of markedly low electron density (σ-holes) around the sulfur atom, facilitating distinctive non-covalent interactions with biological targets, particularly those involving sulfur-centered nucleophiles or aromatic residues in enzyme binding pockets [5].
X-ray crystallographic analyses provide unequivocal evidence of bromine’s structural impact. In 2-bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives, the C–Br bond length typically ranges between 1.88–1.92 Å, consistent with a standard carbon-bromine single bond. However, this substitution induces measurable bond distortions within the heterocyclic core. Notably, the bond length between sulfur (S1) and the carbon (C3) adjacent to the fusion point (S1–C3) contracts to approximately 1.731 Å, significantly shorter than the S1–C2 bond (averaging 1.758 Å) linking sulfur to the brominated carbon [8]. This asymmetry reflects the differential electron withdrawal by bromine and underscores the resonance imbalance across the thiadiazole ring. The dihedral angle between the imidazothiadiazole plane and appended aryl rings in substituted derivatives (e.g., ~27.34° for bromophenyl substituents) further demonstrates bromine’s influence on molecular conformation [8].
Table 2: Key Bond Lengths in 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole Derivatives from Crystallographic Data
Bond | Average Length (Å) | Structural Implication |
---|---|---|
C2–Br | 1.88 – 1.92 | Standard C-Br bond; point of derivatization |
S1–C2 | ~1.758 | Slightly elongated due to electron withdrawal by Br |
S1–C3 | ~1.731 | Contraction due to intensified resonance with imidazole |
N3–C4 (Imidazole) | ~1.324 | Characteristic double bond character |
The formation of the hydrobromide salt (C₅H₃Br₂N₃O₂S, MW: 328.97 g/mol) represents a crucial advancement for material handling and reactivity modulation [4] [6]. Protonation typically occurs at N3 of the imidazole ring, generating a cationic center balanced by the bromide counterion. This ionic form significantly enhances solid-state stability and crystallinity compared to the neutral carboxylic acid precursor. Suppliers specify stringent storage protocols (2–8°C under inert atmosphere) to maintain the integrity of this hygroscopic salt [3] [6]. The hydrobromide salt’s improved solubility in polar aprotic solvents facilitates its use in synthetic transformations, particularly amide coupling reactions at the C6-carboxylic acid group. This reactivity is essential for generating libraries of derivatives, such as ciprofloxacin-conjugated imidazothiadiazoles, which have demonstrated potent antiproliferative effects (IC₅₀: 3.26–15.7 µM against MCF-7 breast cancer cells) [5]. The bromine atom’s orthogonally reactive site enables sequential functionalization strategies, making this brominated hydrobromide salt a versatile linchpin for constructing complex molecular architectures targeting diverse biological pathways.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3